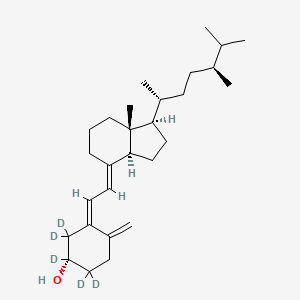

Vitamin D4-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Vitamin D4-d5 is a member of the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound, like other forms of vitamin D, plays a crucial role in maintaining bone health and supporting the immune system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin D4-d5 involves the photochemical conversion of 7-dehydrocholesterol to prethis compound, followed by thermal isomerization to form this compound. This process typically requires ultraviolet B (UV-B) radiation and controlled temperature conditions to ensure the correct isomerization.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale photochemical reactors where 7-dehydrocholesterol is exposed to UV-B light. The resulting prethis compound is then thermally isomerized in a controlled environment to produce the final product. This method ensures high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: Vitamin D4-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its hydroxylated metabolites.

Reduction: Although less common, reduction reactions can modify the structure of this compound.

Substitution: This reaction can occur at specific positions on the this compound molecule, leading to the formation of different analogues.

Common Reagents and Conditions:

Oxidation: Common reagents include molecular oxygen and specific oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and various analogues with substituted groups.

Scientific Research Applications

Vitamin D5, also known as sitocalciferol, is a form of vitamin D that has been studied for its potential antitumor properties . Unlike vitamin D3, vitamin D5 does not cause hypercalcemia while still inhibiting tumor cell proliferation . Research into vitamin D5 has explored its presence in plants and its effects on calcium absorption and various biological activities .

1α-Hydroxyvitamin D5

1α-Hydroxyvitamin D5 is a chemical derivative of vitamin D5 that has been investigated as a potential pharmaceutical drug . Calcitriol, a natural metabolite produced in the kidney, can cause toxic hypercalcemia in patients when administered at concentrations needed to interrupt prostate cancer cells' cycle and stimulate apoptosis . Supplementation with dexamethasone can decrease hypercalcemia, but an equally effective tumor suppressant that bypasses this issue could reduce patient cost and stress . Thus, the therapeutic effects of 1α-Hydroxyvitamin D5 as a potential antitumor agent without the side effects of calcitriol became a topic of study .

1α-Hydroxyvitamin D5 was first synthesized in 1997 by researchers at the University of Chicago . By 2005, the group had revised its synthesis method for a more streamlined, higher yield-producing route, involving the photochemical conversion of precursor 7-dehydrositosteryl acetate to contain a conjugated triene system, followed by hydroxylation, photoisomerization, and deprotection steps . Their overall yield was 48% .

Vitamin D5 in Plants

Vitamin D5 has been found in the model plant Arabidopsis thaliana . This plant secosterol is a UV-B mediated derivative of provitamin D . The detection of vitamin D5 (or sitocalciferol) in Arabidopsis thaliana dwarf 5 mutant opens up a new perspective for the production of this overlooked land plant-derived stigmastane-type secosteroid .

Vitamin D and Cancer Immunotherapy

Vitamin D can influence the gut microbiome to improve cancer immunotherapy responses . A study published in Science showed how vitamin D could improve responses to cancer immunotherapy . Researchers observed a stronger antitumor immune response, reduced tumor growth, and better responses to immunotherapy treatment in mice that were fed a vitamin D-rich diet . The activity of vitamin D on intestinal epithelial cells altered the composition of the gut microbiome, favoring the growth of the species Bacteriodes fragilis, which stimulates antitumor immunity .

Vitamin D uptake

Mechanism of Action

Vitamin D4-d5 exerts its effects by binding to the vitamin D receptor, a nuclear receptor found in various tissues throughout the body. Upon binding, it modulates the expression of genes involved in calcium and phosphate homeostasis, bone remodeling, and immune function. The activation of the vitamin D receptor leads to increased absorption of calcium and phosphate from the intestine, promoting bone health and reducing inflammation.

Comparison with Similar Compounds

- Vitamin D2 (Ergocalciferol)

- Vitamin D3 (Cholecalciferol)

- Vitamin D5

Comparison: Vitamin D4-d5 is unique in its specific structure and the way it is synthesized. While Vitamin D2 and Vitamin D3 are more commonly found in dietary sources and supplements, this compound is primarily studied for its unique photochemical properties and potential therapeutic applications. Unlike Vitamin D2 and Vitamin D3, which are widely used in clinical settings, this compound is still under investigation for its full range of biological activities and potential benefits.

Biological Activity

Vitamin D4-d5, a lesser-known member of the vitamin D family, is gaining attention for its potential biological activities. This compound, along with other forms of vitamin D (D2, D3, D4, D5, D6, and D7), plays a critical role in various physiological processes, particularly in calcium and phosphorus homeostasis. This article explores the biological activity of this compound based on recent research findings.

Vitamin D metabolites exert their biological effects primarily through the vitamin D receptor (VDR) , a member of the nuclear receptor superfamily. Upon binding to VDR, these metabolites act as transcription factors that regulate gene expression related to calcium absorption in the intestine. Key transport proteins influenced by VDR activation include:

- TRPV6 : A calcium channel involved in intestinal calcium absorption.

- Calbindin : A calcium-binding protein that facilitates calcium transport across intestinal cells.

Additionally, VDR is expressed in various tissues including bone, kidney, and immune cells, indicating its multifaceted roles in maintaining homeostasis and modulating immune responses .

Uptake and Bioavailability

Recent studies have demonstrated that the uptake of this compound by intestinal cells (Caco-2) is comparable to that of more commonly known forms like D2 and D3. The presence of lysophosphatidylcholine significantly enhances the absorption of these vitamins by reducing intercellular barriers within the intestinal epithelium. This suggests that co-ingestion with lysophosphatidylcholine could improve vitamin D status in individuals with deficiencies .

Potential Health Implications

This compound has been associated with several health benefits:

- Bone Health : Like other vitamin D forms, it plays a crucial role in maintaining bone density and preventing osteoporosis by facilitating calcium absorption.

- Immune Function : The immunomodulatory effects of vitamin D are well-documented, with VDR expression noted in various immune cells. This may help regulate autoimmune conditions and enhance pathogen defense mechanisms .

- Cancer Prevention : Some studies suggest that specific analogs of vitamin D exhibit antiproliferative properties against certain cancer cell lines. For instance, 1α-hydroxyvitamin D5 has shown promise in inhibiting breast and prostate cancer cell proliferation while being less calcemic than its counterparts .

Table 1: Comparative Uptake of Vitamin D Forms

| Vitamin Form | Uptake Rate (Caco-2 Cells) | Enhancement Factor (with Lysophosphatidylcholine) |

|---|---|---|

| Vitamin D2 | Similar to Vitamin D3 | 2.5x |

| Vitamin D3 | Similar to Vitamin D2 | 2.5x |

| Vitamin D4 | Comparable | 2.5x |

| Vitamin D5 | Comparable | 2.5x |

| Vitamin D6 | Comparable | 2.5x |

| Vitamin D7 | Comparable | 2.5x |

Case Study: Impact on Thyroid Health

A meta-analysis highlighted a significant correlation between low levels of vitamin D (including its lesser-known forms) and autoimmune thyroid diseases such as Hashimoto's thyroiditis and Graves' disease. Supplementation with vitamin D has shown efficacy in alleviating symptoms associated with these conditions .

Synthesis and Availability

The synthesis of this compound from β-sitosterol has been achieved successfully, allowing for further research into its biological activities. However, challenges remain regarding its availability for clinical use due to difficulties in natural sourcing and chemical synthesis .

Properties

Molecular Formula |

C28H46O |

|---|---|

Molecular Weight |

403.7 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-1,2,2,6,6-pentadeuterio-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i14D2,18D2,25D |

InChI Key |

DIPPFEXMRDPFBK-FKTCAKDFSA-N |

Isomeric SMILES |

[2H][C@@]1(C(CC(=C)\C(=C/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CC[C@H](C)C(C)C)C)\C1([2H])[2H])([2H])[2H])O |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.